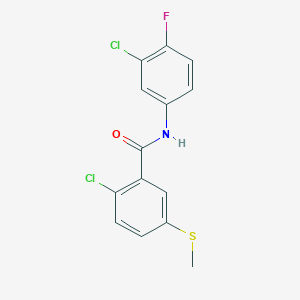
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(methylthio)benzamide, commonly known as CFMB, is a chemical compound that belongs to the class of benzamide derivatives. CFMB has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CFMB is not fully understood. However, several studies have suggested that CFMB exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. CFMB has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CFMB has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CFMB has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFMB has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, CFMB has been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMB has several advantages for lab experiments. It is a well-established compound with a known synthesis method. CFMB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a potential candidate for the development of therapeutic agents. However, CFMB also has some limitations for lab experiments. It has been reported to exhibit poor solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of CFMB is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
Several future directions for the study of CFMB can be identified. One potential direction is the development of CFMB derivatives with improved solubility and pharmacological properties. Another potential direction is the study of the mechanism of action of CFMB, which may lead to the identification of new targets for the development of therapeutic agents. In addition, the potential use of CFMB in combination with other compounds for the treatment of diseases should be explored. Further studies are needed to fully understand the potential applications of CFMB in scientific research.
Conclusion:
In conclusion, CFMB is a well-established compound that has been widely studied for its potential applications in scientific research. The synthesis method of CFMB has been well established, and it has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CFMB has also been studied for its potential use as a therapeutic agent for the treatment of several diseases. Further studies are needed to fully understand the potential applications of CFMB in scientific research.
Métodos De Síntesis
CFMB can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with thionyl chloride, followed by the reaction of the resulting intermediate with 2-chlorobenzoyl chloride and sodium methanethiolate. The final product is obtained through crystallization and recrystallization processes. The synthesis method of CFMB has been well established and has been reported in several scientific studies.
Aplicaciones Científicas De Investigación
CFMB has been widely studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CFMB has also been studied for its potential use as a therapeutic agent for the treatment of several diseases, including cancer, arthritis, and inflammatory bowel disease. CFMB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to reduce inflammation in animal models of arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c1-20-9-3-4-11(15)10(7-9)14(19)18-8-2-5-13(17)12(16)6-8/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKPZUVTBLIPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

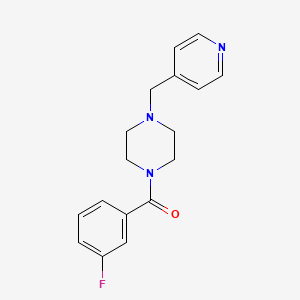
![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)
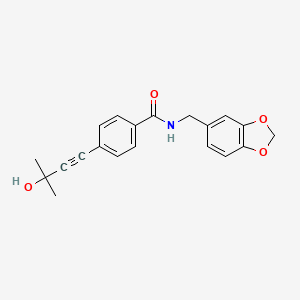
![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)
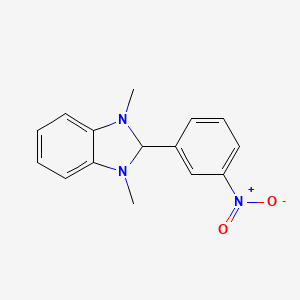
![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)
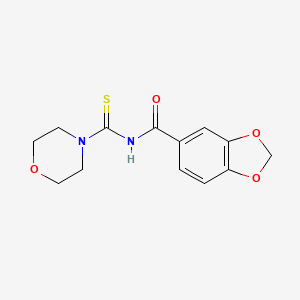
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)
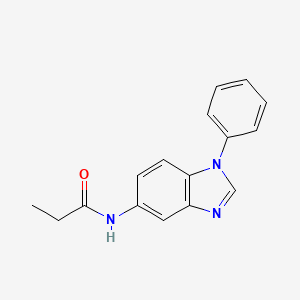
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)